Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry and material science. The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.
Scientific Research Applications
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Future Directions
Thiophene-based compounds, including Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . Therefore, future research could focus on exploring these potential applications further.
Mechanism of Action
Target of Action
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a complex compound that likely interacts with multiple targets. These include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
For instance, some thiophene derivatives are known to block voltage-gated sodium channels . Depending on the specific targets of this compound, the compound may inhibit or activate these targets, leading to changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene and thiazole derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial infection, hypertension, and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiopheneethanol and thiophene-2-carboxylic acid share structural similarities with Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole are structurally related to this compound.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
sodium;2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2.Na/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7;/h1-3,5H,4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLXCYXRUBTRGF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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